Resveratrol-13C6

Overview

Description

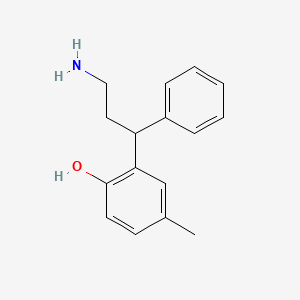

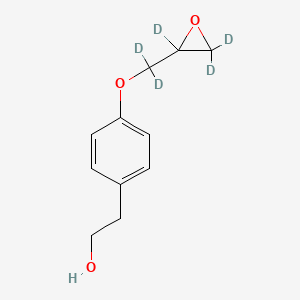

Resveratrol-13C6 is the 13C-labeled Resveratrol . Resveratrol is a natural polyphenolic phytoalexin that possesses anti-oxidant, anti-inflammatory, cardioprotective, and anti-cancer properties . It has a wide spectrum of targets including mTOR, JAK, β-amyloid, Adenylyl cyclase, IKKβ, DNA polymerase .

Synthesis Analysis

The synthesis of resveratrol takes place in a single enzymatic step with CoA-esters of cinnamic acid derivatives and three malonyl-CoA units as starting blocks .Molecular Structure Analysis

In silico prediction and interaction of resveratrol on methyl-CpG binding proteins by molecular docking and MD simulations study . A theoretical exploration of the intermolecular interactions between resveratrol and water: a DFT and AIM analysis .Chemical Reactions Analysis

Resveratrol enhances the BRCA1 gene expression and the MBD family of proteins bind to the promoter region of the BRCA1 gene .Physical And Chemical Properties Analysis

Resveratrol-13C6 is for R&D use only. Not for medicinal, household or other use .Scientific Research Applications

Chemopreventive Agent

Resveratrol (RSV) has gained attention as a potential chemopreventive agent . It modulates signaling pathways that limit the spread of tumor cells .

Neuroprotective Effects

Resveratrol protects nerve cells from damage . It has been studied for its effects on neurodegeneration and brain injury .

Anti-Diabetic Properties

Resveratrol is useful in the prevention of diabetes . It suppresses alpha-amylase activity and reduces the functionality of the Na+/glucose cotransporter in small intestine epithelial cells .

Anti-Aging Compound

Resveratrol generally acts as an anti-aging natural compound . It could ameliorate the consequences of an unhealthy lifestyle caused by an exaggerated caloric intake .

Anti-Cancer Properties

Resveratrol has shown pleiotropic anti-cancer effects, including its modulation of apoptotic pathways, cell cycle regulation, inflammation, angiogenesis, and metastasis . It also interacts with cancer stem cells and the tumor microenvironment .

Effects on Cardiovascular Diseases (CVDs)

Resveratrol has been studied for its effects on cardiovascular diseases . It was initially noticed due to the low incidence of CVD in French people with a high-fat diet .

Effects on Metabolic Syndrome

Resveratrol has been studied for its effects on metabolic syndrome . It has shown potential benefits in conditions like obesity and non-alcoholic fatty liver disease (NAFLD) .

Immune Disorders

Resveratrol has been studied for its effects on immune disorders . It has shown potential benefits in various immune diseases .

Safety And Hazards

Future Directions

Current meta-analysis could not consistently verify the efficacy of resveratrol in treating nonalcoholic fatty liver disease, but demonstrated the liver-protective effects on nonalcoholic fatty liver disease . The large-sample scale and single region RCTs were further needed to investigate the efficacy .

properties

IUPAC Name |

5-[(E)-2-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)ethenyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9,15-17H/b2-1+/i3+1,4+1,5+1,6+1,10+1,12+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKBXSAWLPMMSZ-OYESDQHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1O)O)/C=C/[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676131 | |

| Record name | 5-{(E)-2-[4-Hydroxy(~13~C_6_)phenyl]ethenyl}benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Resveratrol-13C6 | |

CAS RN |

1185247-70-4 | |

| Record name | 5-{(E)-2-[4-Hydroxy(~13~C_6_)phenyl]ethenyl}benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1185247-70-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-Dihydro-2H,10H-azepino[3,4-b]indole-1,5-dione Methanesulfonate Salt](/img/structure/B563694.png)

![[(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-d9-[(4-nitrophenyl)sulfonyl]amino]propyl]carbamic Acid tert-Butyl Ester](/img/structure/B563701.png)

![(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine](/img/structure/B563702.png)

![2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine](/img/structure/B563704.png)

![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]-1-methylpiperidine](/img/structure/B563713.png)